2-(8-Methoxyquinolin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound features a methoxy group attached to a quinoline ring, which contributes to its unique properties and potential applications in various scientific fields.
2-(8-Methoxyquinolin-3-yl)ethan-1-amine is classified as an organic compound, specifically an amine due to the presence of the amino group (-NH2) in its structure. It falls under the broader category of heterocyclic compounds, which are characterized by rings containing atoms other than carbon, such as nitrogen.
The synthesis of 2-(8-Methoxyquinolin-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethylamine group.
The molecular formula of 2-(8-Methoxyquinolin-3-yl)ethan-1-amine is C12H14N2O, indicating it contains 12 carbon atoms, 14 hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structural representation can be described as follows:
Property | Value |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
IUPAC Name | 2-(8-Methoxyquinolin-3-yl)ethan-1-amine |
InChI Key | WSOZFCYHVABWHX-UHFFFAOYSA-N |
2-(8-Methoxyquinolin-3-yl)ethan-1-amine can undergo various chemical reactions typical for amines and quinoline derivatives:
Common reagents for these reactions include:
The mechanism of action for 2-(8-Methoxyquinolin-3-yl)ethan-1-amine involves its interaction with specific biological targets:
The compound is typically a solid at room temperature with moderate solubility in polar solvents due to its amine and methoxy groups.
Key chemical properties include:
Relevant data includes melting point, boiling point, and solubility profiles which are essential for practical applications but were not specified in the search results.
2-(8-Methoxyquinolin-3-yl)ethan-1-amine has several notable applications in scientific research:
Quinoline, a bicyclic heterocycle fusing benzene and pyridine rings, has been integral to drug discovery since the isolation of quinine from Cinchona bark in the 19th century. This natural alkaloid served as the prototype for antimalarial agents, inspiring synthetic derivatives like chloroquine and primaquine [7] [9]. By the mid-20th century, quinoline scaffolds diversified into antimicrobial fluoroquinolones (e.g., ciprofloxacin) and anticancer agents (e.g., camptothecin) [3] [7]. The 2023 crystal structure of human apoptosis-inducing factor (AIF) complexed with 8-methoxyquinolin-4-amine (PDB ID: 8D3O) marked a breakthrough in targeting protein interactions, highlighting the scaffold's adaptability for complex disease mechanisms [2].
Table 1: Key Milestones in Quinoline-Based Drug Development
Time Period | Representative Compound | Therapeutic Area | Advancement |
---|---|---|---|
1820s | Quinine | Antimalarial | First natural alkaloid isolated |
1940s | Chloroquine | Antimalarial | Synthetic derivative with improved efficacy |
1980s | Ciprofloxacin | Antibacterial | Introduction of fluoroquinolone class |
2020s | 8-Methoxyquinoline complexes | Cancer/Neurology | Protein interaction modulation |
The 8-methoxy group enhances quinoline bioactivity through dual mechanisms:
The 3-ethylamine side chain introduces:
Table 2: Impact of Substituent Position on Quinoline Bioactivity
Substituent Position | Key Interactions | Biological Consequence |
---|---|---|
8-Methoxy | H-bond donation, Fe³⁺ coordination | Enhanced heme sequestration |
3-Ethylamine | Salt bridge formation, H-bonding | Improved DNA/enzyme binding |
2-Chloro | Electrophile for nucleophilic substitution | Facilitates synthetic derivatization |
This compound exemplifies fragment-based drug design (FBDD), where low-molecular-weight fragments (<300 Da) serve as building blocks for lead optimization. Its structural features address key challenges:
• Targeting Protein-Protein Interactions (PPIs):
Fragment screening against the KIND domain of Spire2 (involved in actin polymerization) identified 4-substituted quinolines with micromolar affinity. Derivatives bearing the 3-ethylamine motif achieved ligand efficiency (LE) values of 0.38, surpassing industry standards (LE > 0.3) for FBDD starting points [8]. Molecular docking shows the ethylamine chain forms hydrogen bonds with Asp103 and Tyr106 residues, disrupting Spire-FMN2 complexation [8].
• DNA-Binding Anticancer Agents:
Chloroquinoline analogs with flexible 3-alkylamine chains intercalate CT-DNA with binding constants (Kb) of 10⁴–10⁵ M⁻¹. The ethylamine linker enables groove-specific binding, as evidenced by 40% fluorescence quenching in ethidium displacement assays [5]. Docking simulations reveal van der Waals contacts between the methoxy group and C2-deoxyribose sugars [5].
• Antioxidant and Anti-Diabetic Applications:
Quinoline-3-ethylamines scavenge DPPH radicals (IC₅₀: 28–42 μM) via electron transfer from the amine group. In glycogen phosphorylase inhibition assays, these compounds occupy the purine binding site, with the protonated ethylamine forming salt bridges to Asp283 and Asn284 [5].
Table 3: Pharmacological Targets of 3-Ethylaminoquinoline Derivatives
Target Class | Specific Target | Affinity/Binding Metric | Therapeutic Implication |
---|---|---|---|
Cytoskeletal PPIs | Spire2 KIND domain | Kd = 207 ± 75 μM (MST) | Antimetastatic agents |
Nucleic acids | CT-DNA | Kb = 1.6 × 10⁵ M⁻¹ | Anticancer therapy |
Metabolic enzymes | Glycogen phosphorylase | ΔTm = +4.2°C (DSF) | Type 2 diabetes management |
The synthesis exploits Vilsmeier-Haack formylation: acetanilides undergo cyclization with POCl₃/DMF to yield 2-chloro-3-carbaldehydes, followed by reductive amination to install the ethylamine chain [10]. This modular route enables rapid diversification for structure-activity relationship (SAR) profiling.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1